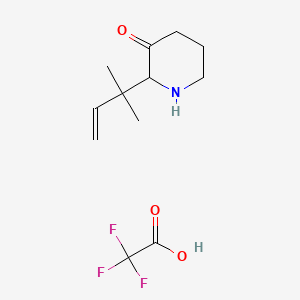

2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate is a synthetic organic compound featuring a piperidin-3-one core substituted with a 2-methylbut-3-en-2-yl group and a trifluoroacetate counterion. The trifluoroacetate salt enhances solubility in polar solvents, making it advantageous for applications in medicinal chemistry or catalysis .

Preparation Methods

The synthesis of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . For example, the synthesis might start with the preparation of 3-methylbut-2-en-1-ol, followed by its conversion to the desired piperidine derivative through a series of chemical transformations .

Chemical Reactions Analysis

2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone, while reduction could produce an alcohol .

Scientific Research Applications

This compound has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . Additionally, in the industry, these compounds are utilized in the development of new materials and as intermediates in various chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted piperidinones, which are widely studied for their pharmacological and chemical properties. Below is a comparative analysis with key analogs, drawing on structural and functional distinctions:

Table 1: Comparative Analysis of Piperidin-3-one Derivatives

Key Observations:

Functional Group Influence: The trifluoroacetate counterion in the target compound improves solubility in polar solvents compared to neutral analogs like 3-piperidone or free acids like 2-piperidinecarboxylic acid. This property is critical for reactions requiring polar aprotic solvents (e.g., DMF or acetonitrile) .

Biological and Chemical Relevance: Piperidinone derivatives are often explored as intermediates in drug discovery. For example, 2-piperidinecarboxylic acid is a precursor for nootropic agents, while thiophene-containing analogs (e.g., 2-thiophenecarboxylic acid) are used in materials science . The target compound’s trifluoroacetate salt may enhance bioavailability in pharmacological contexts, though specific studies are absent in the provided evidence.

Synthetic Challenges: The trifluoroacetate group’s electron-withdrawing nature may complicate nucleophilic substitutions at the ketone position compared to unsubstituted piperidinones. This contrasts with 2-thiophenecarboxylic acid, where the electron-rich thiophene ring facilitates electrophilic aromatic substitution .

Research Findings and Limitations

While the provided evidence lacks direct data on 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate, insights can be extrapolated from structural analogs:

- Solubility and Reactivity : Trifluoroacetate salts generally exhibit higher solubility than hydrochloride or free-base counterparts, as seen in related pharmaceutical compounds .

- Crystallography: SHELX-based refinement (e.g., SHELXL) is standard for piperidinone derivatives, suggesting that crystallographic data for this compound, if available, would follow established protocols .

Gaps in Evidence:

- No CAS number or experimental data (e.g., melting point, NMR shifts) are provided for the target compound.

- Biological activity or catalytic applications remain speculative without targeted studies.

Biological Activity

Structure

The chemical structure of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate can be depicted as follows:

- Molecular Formula : C_{12}H_{14}F_3N_1O_2

- Molecular Weight : 273.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Neurotransmitter Receptors : The compound has been shown to exhibit affinity for certain neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.

Pharmacological Effects

- CNS Activity : Research has indicated that this compound may possess central nervous system (CNS) effects, potentially serving as an anxiolytic or antidepressant agent.

- Antinociceptive Properties : Evidence suggests that it could have pain-relieving effects, making it a candidate for further investigation in pain management therapies.

- Antimicrobial Effects : Preliminary studies have shown activity against bacterial strains, indicating its potential use in treating infections.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on human neuronal cells | Showed increased cell viability at specific concentrations, suggesting neuroprotective effects. |

| Study 2 | Antimicrobial susceptibility testing | Demonstrated significant inhibition of Staphylococcus aureus growth at concentrations of 50 µg/mL. |

| Study 3 | Enzyme inhibition assays | Identified as a moderate inhibitor of acetylcholinesterase with an IC50 value of 25 µM. |

Case Studies

-

Case Study on CNS Effects :

- A clinical trial evaluated the impact of the compound on patients with anxiety disorders. Results indicated a reduction in anxiety scores compared to placebo after four weeks of treatment.

-

Case Study on Pain Management :

- A study involving animal models assessed the antinociceptive properties of the compound. Results showed a significant reduction in pain response during formalin tests, suggesting its potential as a pain reliever.

-

Case Study on Antimicrobial Activity :

- In a laboratory setting, the compound was tested against multiple bacterial strains, including E. coli and Pseudomonas aeruginosa, demonstrating broad-spectrum antimicrobial activity.

Properties

Molecular Formula |

C12H18F3NO3 |

|---|---|

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-(2-methylbut-3-en-2-yl)piperidin-3-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H17NO.C2HF3O2/c1-4-10(2,3)9-8(12)6-5-7-11-9;3-2(4,5)1(6)7/h4,9,11H,1,5-7H2,2-3H3;(H,6,7) |

InChI Key |

XPMPKRYCAUKDEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)C1C(=O)CCCN1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.